Increased Lipophilicity (LogP) Relative to 5-Methoxy Analog
(5-ethoxy-1-benzofuran-2-yl)methanol exhibits higher calculated lipophilicity (XLogP3 = 2.25) compared to the 5-methoxy analog (5-methoxy-1-benzofuran-2-yl)methanol (XLogP3 = 1.93). This 0.32 log unit increase reflects the additional methylene group in the ethoxy substituent, which can enhance membrane permeability and alter distribution in biological systems .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.25 (calculated) |
| Comparator Or Baseline | (5-Methoxy-1-benzofuran-2-yl)methanol, CAS 37603-26-2: XLogP3 = 1.93 |
| Quantified Difference | Δ = +0.32 log units |
| Conditions | Predicted using XLogP3 algorithm (PubChem/ChemSrc derived) |
Why This Matters
Higher lipophilicity may improve passive membrane diffusion, a critical parameter in cell-based assays and in vivo pharmacokinetic studies, differentiating it from less lipophilic analogs.
